molecular formula C10H12O6S2 B1525560 2-(2-Methanesulfonylethanesulfonyl)benzoic acid CAS No. 1183920-59-3

2-(2-Methanesulfonylethanesulfonyl)benzoic acid

Cat. No. B1525560
M. Wt: 292.3 g/mol
InChI Key: HOSLVCZIRMRQES-UHFFFAOYSA-N
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Description

“2-(2-Methanesulfonylethanesulfonyl)benzoic acid” is a chemical compound with the CAS Number: 1183920-59-3 . It has a molecular weight of 292.33 and is typically in powder form . The IUPAC name for this compound is 2- { [2- (methylsulfonyl)ethyl]sulfonyl}benzoic acid .


Molecular Structure Analysis

The molecular formula of “2-(2-Methanesulfonylethanesulfonyl)benzoic acid” is C10H12O6S2. The Inchi Code for this compound is 1S/C10H12O6S2/c1-17(13,14)6-7-18(15,16)9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“2-(2-Methanesulfonylethanesulfonyl)benzoic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Catalytic Synthesis Applications Methanesulfonic acid, a related compound to 2-(2-Methanesulfonylethanesulfonyl)benzoic acid, has been utilized extensively in catalytic synthesis applications. For instance, it has been found to be a highly effective catalyst in the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, demonstrating compatibility with various substituents and providing excellent yields (Kumar, Rudrawar, & Chakraborti, 2008). Similarly, methanesulfonic acid/SiO2 has shown expediency in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, highlighting the simplicity and versatility of this catalytic approach (Sharghi & Asemani, 2009).

Biogeochemical Cycling of Sulfur Methanesulfonic acid also plays a key role in the biogeochemical cycling of sulfur, demonstrating its importance in environmental processes. It is formed from the chemical oxidation of atmospheric dimethyl sulfide and utilized by diverse aerobic bacteria as a source of sulfur for growth, thereby contributing significantly to the sulfur cycle (Kelly & Murrell, 1999).

Chemical Production Processes Furthermore, methanesulfonic acid has been used as a catalyst in the production of linear alkylbenzenes, highlighting its utility in chemical manufacturing. Its ability to be recycled and its biodegradable nature underscore its potential for environmentally benign production processes (Luong et al., 2004).

Material Science and Textile Applications In material science, methanesulfonic acid has been investigated for its catalytic properties in durable-press treatments of cotton, where it provides strong catalysis and improves fabric properties (Reinhardt, Kullman, Cashen, & Reid, 1973). This demonstrates its versatility not only in chemical synthesis but also in practical applications within the textile industry.

Safety And Hazards

The safety information for “2-(2-Methanesulfonylethanesulfonyl)benzoic acid” indicates that it may cause skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-(2-methylsulfonylethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S2/c1-17(13,14)6-7-18(15,16)9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSLVCZIRMRQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCS(=O)(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methanesulfonylethanesulfonyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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